2-Isopropylphenol

Description

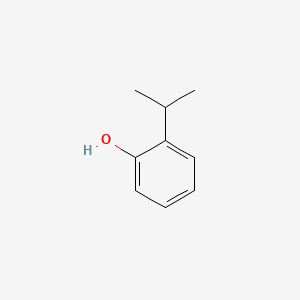

2-isopropylphenol is a member of the class of phenols carrying an isopropyl group at position 2. It derives from a hydride of a cumene.

This compound is a natural product found in Thujopsis dolabrata and Haplopappus foliosus with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJBYGJVIBWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044391 | |

| Record name | 2-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Isopropylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

220 °F (USCG, 1999) | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

slightly soluble in water, miscible (in ethanol) | |

| Record name | 2-Isopropylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999 | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

88-69-7, 25168-06-3 | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2899Z0Q2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62.6 °F (USCG, 1999), 15 - 16 °C | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Isopropylphenol chemical properties and structure

An In-depth Technical Guide to 2-Isopropylphenol (B134262)

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identity

This compound, also known as o-cumenol, is an organic compound classified as a member of the phenols.[1][2] It consists of a phenol (B47542) ring substituted with an isopropyl group at the ortho position.[1][2]

| Identifier | Value |

| IUPAC Name | 2-propan-2-ylphenol[1] |

| CAS Number | 88-69-7[1] |

| Molecular Formula | C₉H₁₂O[1] |

| Molecular Weight | 136.19 g/mol [1] |

| SMILES String | CC(C)c1ccccc1O |

| InChI Key | CRBJBYGJVIBWIY-UHFFFAOYSA-N |

| Synonyms | o-Isopropylphenol, o-Cumenol, 2-(1-Methylethyl)phenol, o-Hydroxycumene[1][3] |

Physicochemical Properties

This compound is a light-yellow liquid with a characteristic medicinal or creosote-like odor.[1][2] It is less dense than water and is insoluble in water, but soluble in organic solvents like alcohol and toluene.[1][4]

| Property | Value |

| Melting Point | 12-16 °C[2] |

| Boiling Point | 212-213 °C[2] |

| Density | 1.012 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.526[2] |

| Vapor Pressure | <0.05 mmHg at 25 °C |

| Flash Point | 107 °C (closed cup) |

| Water Solubility | Insoluble[1][2] |

| pKa (Strongest Acidic) | 10.5[5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.21 - 7.05 | m | 2H | Ar-H |

| 6.94 - 6.73 | m | 2H | Ar-H |

| 4.76 | s | 1H | OH |

| 3.21 | septet | 1H | CH |

| 1.26 | d | 6H | CH₃ |

Note: Data obtained in CDCl₃ solvent.[6][7] Peak assignments are inferred from the chemical structure and typical chemical shifts.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum helps in identifying the carbon framework of the molecule.

| Chemical Shift (ppm) |

| 152.56 |

| 134.69 |

| 126.68 |

| 126.46 |

| 121.13 |

| 115.42 |

| 26.90 |

| 22.59 |

Note: Data obtained in CDCl₃ solvent.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | O-H stretch (broad, indicating hydrogen bonding)[4] |

| 3050-3020 | Aromatic C-H stretch |

| 2960-2870 | Aliphatic C-H stretch |

| 1600–1450 | Aromatic C=C stretches[4] |

| 1250-1180 | C-O stretch (phenol) |

Note: Assignments are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity |

| 136 | 30.20% (M⁺) |

| 121 | 99.99% ([M-CH₃]⁺) |

| 103 | 28.10% |

| 60.5 | 29.80% |

| 39 | 28.00% |

Note: Data corresponds to Electron Ionization (EI) mass spectrometry.[1]

Experimental Protocols

Synthesis

A common method for the industrial production of this compound is the alkylation of phenol.[8][9]

-

Reactants : Phenol and an alkylating agent such as propylene (B89431) or isopropanol.[10][11]

-

Catalyst : An acid catalyst is typically used. Examples include amorphous aluminosilicate[10], aluminum phenolate[8][9], or a diethyl ether complex of boron trifluoride in a phosphoric acid diluent.[11]

-

Reaction Conditions : The reaction is generally carried out at elevated temperatures, for instance between 70-90 °C when using the boron trifluoride catalyst.[11]

-

Procedure Outline :

-

Phenol and the chosen catalyst are charged into a suitable reactor.

-

The alkylating agent (propylene or isopropanol) is introduced into the reactor.

-

The reaction mixture is heated to the desired temperature and maintained under pressure.

-

After the reaction is complete, the catalyst is separated from the product mixture.

-

The crude product is then purified.

-

Purification

The primary method for purifying this compound from the reaction mixture is vacuum distillation or rectification .[9] This technique separates compounds based on their differences in boiling points. Unreacted phenol and other byproducts can be effectively removed to yield a product with high purity (over 97%).[9]

Analytical Methods

Several analytical techniques are employed for the detection and quantification of this compound.[12]

-

Gas Chromatography (GC) : A widely used technique for separating and analyzing volatile compounds. It can be used to determine the purity of this compound and to quantify it in various matrices.[12]

-

High-Performance Liquid Chromatography (HPLC) : This method is suitable for the separation and analysis of non-volatile or thermally labile compounds.[12]

-

Mass Spectrometry (MS) : Often coupled with GC (GC-MS), it provides high sensitivity and selectivity for the identification and quantification of this compound.[1][12]

-

Spectroscopic Methods : As detailed above, NMR (¹H and ¹³C) and IR spectroscopy are essential for structural confirmation and identification.[12]

Biological Activity and Research Applications

This compound has been investigated for its biological activities, particularly its interaction with various nuclear receptors. Studies have explored its ability to activate the estrogen receptor (ER), androgen receptor (AR), progesterone (B1679170) receptor (PR), and estrogen-related receptor (ERR).[2] It is also known to be catabolized through a meta-cleavage pathway in certain bacteria. Furthermore, as an analog of propofol (B549288) (2,6-diisopropylphenol), it is of interest in studying interactions with ligand-gated ion channels such as GABAa receptors.

Visualizations

Caption: Workflow for investigating the interaction of this compound with nuclear receptors.

References

- 1. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 88-69-7 [chemicalbook.com]

- 3. Phenol, 2-(1-methylethyl)- [webbook.nist.gov]

- 4. This compound, |CAS 88-69-7|Supplier [benchchem.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0032029) [hmdb.ca]

- 6. This compound(88-69-7) 1H NMR [m.chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. CN1197055A - 2,6-isopropyl-phenol preparing method - Google Patents [patents.google.com]

- 9. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Detection methods and analytical techniques for p-isopropyl phenol-Chemwin [en.888chem.com]

Characterization Data of 2-Isopropylphenol (CAS 88-69-7): A Technical Guide

This technical guide provides a comprehensive overview of the characterization data for 2-Isopropylphenol (CAS 88-69-7), a significant organic compound utilized in various research and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

This compound, also known as o-cumenol, is a light-yellow liquid with a phenolic odor.[1] It is less dense than and insoluble in water. Key physicochemical data are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 88-69-7 | [1] |

| Appearance | Light yellow liquid | [1] |

| Melting Point | 12-16 °C | [1] |

| Boiling Point | 212-214 °C | [1] |

| Density | 0.995 g/cm³ at 20 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Vapor Pressure | <0.066 hPa at 25 °C | [1] |

| LogP | 2.9 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections present typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 - 7.05 | m | 2H | Ar-H |

| 6.94 - 6.92 | m | 1H | Ar-H |

| 6.75 - 6.73 | m | 1H | Ar-H |

| 4.8 (approx.) | s (broad) | 1H | -OH |

| 3.23 - 3.19 | septet | 1H | -CH(CH₃)₂ |

| 1.27 - 1.24 | d | 6H | -CH(CH₃)₂ |

Table 3: ¹³C NMR Spectroscopic Data for this compound (25.16 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 152.3 | C-OH |

| 135.2 | C-CH |

| 126.8 | Ar-CH |

| 126.3 | Ar-CH |

| 121.2 | Ar-CH |

| 115.1 | Ar-CH |

| 26.8 | -CH(CH₃)₂ |

| 22.6 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3300 (broad) | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2870 | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

| 1250 | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Key Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 136 | 30 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M-CH₃]⁺ |

| 91 | 12 | [C₇H₇]⁺ |

| 77 | 16 | [C₆H₅]⁺ |

Experimental Protocols

This section details the general methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Friedel-Crafts alkylation of phenol (B47542) with propene or isopropanol (B130326) in the presence of a Lewis acid catalyst.

Materials:

-

Phenol

-

Isopropanol

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Dry benzene (B151609) or other inert solvent

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve phenol in the inert solvent.

-

Cool the flask in an ice bath and slowly add the Lewis acid catalyst portion-wise with stirring.

-

Add isopropanol dropwise from the dropping funnel to the stirred mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into a beaker containing ice and dilute HCl to decompose the catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Caption: Workflow for the synthesis of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-3 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer (corresponding to 400 MHz for ¹H)

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation Delay: 2 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0-220 ppm

References

An In-depth Technical Guide to the Physical Properties of o-Cumenol (2-Isopropylphenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of o-cumenol, also known as 2-isopropylphenol (B134262). The information is curated for research and development applications, with a focus on quantitative data, experimental methodologies, and logical workflows for property determination.

Compound Identification

-

Systematic Name: this compound[1]

-

Common Synonyms: o-Cumenol, 2-Hydroxycumene, o-Isopropylphenol, 2-(1-Methylethyl)phenol[1][2][3]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light-yellow or orange liquid; powder or lump | Ambient | [1][2][3] |

| Odor | Phenolic, medicinal, creosote, smoky | - | [1][4][5] |

| Melting Point | 12-16 °C (lit.) | - | [1][6][7] |

| 14-16 °C | - | [4][8] | |

| 15-16 °C | - | [3] | |

| 16 °C | - | ||

| 17 °C | - | [1][9] | |

| Boiling Point | 211-213 °C | - | [3] |

| 212-213 °C (lit.) | - | [6][7] | |

| 212-214 °C | @ 760.00 mm Hg | [4][8] | |

| 214 °C | - | [2] | |

| 215 °C | - | [10] | |

| Density | 1.012 g/mL | at 25 °C (lit.) | [6][7] |

| 0.995 g/mL | at 68 °F (20 °C) | [1] | |

| Specific Gravity | 0.989 to 0.999 | at 25.00 °C | [8] |

| 1.00 | at 20/20 °C | [2] | |

| Refractive Index | n20/D 1.526 (lit.) | at 20 °C | [6][7] |

| 1.525 to 1.530 | at 20.00 °C | [8] | |

| 1.526 to 1.530 | - | [4] | |

| 1.53 | - | [2] | |

| Vapor Pressure | <0.05 mmHg | at 25 °C | [6] |

| <0.06 hPa | at 25 °C | [11] | |

| Solubility | Insoluble in water | - | [1][4][5] |

| Very slightly soluble in water | - | [3] | |

| 0.22 g/L | - | [11] | |

| Soluble in alcohol, toluene, 10% sodium hydroxide (B78521) solution | - | [4][8] | |

| Flash Point | 104 °C | - | [2] |

| 107 °C | closed cup | [3] | |

| 192.00 °F (88.89 °C) | TCC | [8] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard laboratory protocols.

The melting point of a solid organic compound can be determined by observing the temperature range over which it transitions from a solid to a liquid.[12]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[12][13]

-

Procedure:

-

Ensure the sample of o-cumenol is crystalline. If it is in liquid form at room temperature, it must be cooled to solidify.

-

Finely powder a small amount of the solid sample.[13]

-

Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[14][15]

-

Place the capillary tube into the heating block of the melting point apparatus, adjacent to the thermometer bulb.[12]

-

Heat the apparatus rapidly at first to get an approximate melting point. Allow the apparatus to cool.

-

For an accurate measurement, begin heating again and slow the rate to 1-2°C per minute as the temperature approaches the expected melting point.[13]

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted.

-

The melting point is reported as the range T1-T2.[12] A narrow range (0.5-1.0°C) typically indicates a pure compound.[12][13]

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16][17]

-

Apparatus: Thiele tube or an aluminum heating block, fusion tube (small test tube), capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner).[18][19]

-

Procedure:

-

Place a few milliliters of liquid o-cumenol into a fusion tube.[18]

-

Invert a capillary tube (sealed end up) and place it into the liquid in the fusion tube.[18][20]

-

Attach the fusion tube to a thermometer so that the sample is level with the thermometer bulb.

-

Place the assembly into a Thiele tube filled with a high-boiling point liquid (like mineral oil) or into an aluminum heating block.[18][19]

-

Heat the apparatus slowly and uniformly.[18]

-

As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[18]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[19] Note this temperature.

-

Solubility tests provide information about the polarity and functional groups of a compound.[21]

-

Apparatus: Test tubes, spatula, graduated cylinder or pipettes.

-

Procedure:

-

Water Solubility: Add approximately 25 mg of o-cumenol to 0.75 mL of deionized water in a test tube. Shake the tube vigorously for 60 seconds. Observe if the compound dissolves completely (soluble), partially, or not at all (insoluble).[22] o-Cumenol is generally reported as insoluble in water.[1][4]

-

Organic Solvent Solubility: Repeat the procedure using various organic solvents such as ethanol, toluene, and diethyl ether. o-Cumenol is expected to be soluble in these solvents.[4][8]

-

Aqueous Acid/Base Solubility:

-

To test for acidic properties, add the sample to a test tube containing 1 mL of 5% aqueous sodium hydroxide (NaOH) solution. Shake vigorously. Solubility in NaOH indicates the presence of an acidic functional group, such as the phenolic hydroxyl group in o-cumenol.[21][23]

-

To confirm, the resulting solution can be neutralized by adding 5% hydrochloric acid (HCl) dropwise until acidic, which should cause the water-insoluble o-cumenol to precipitate out.[21]

-

-

Workflow and Data Relationship Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like o-cumenol.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 88-69-7 | TCI AMERICA [tcichemicals.com]

- 3. 2-Isopropyl Phenol or 2-(1-Methylethyl)phenol Manufacturers, with SDS [mubychem.com]

- 4. This compound, |CAS 88-69-7|Supplier [benchchem.com]

- 5. This compound CAS#: 88-69-7 [m.chemicalbook.com]

- 6. This compound 98 88-69-7 [sigmaaldrich.com]

- 7. This compound | 88-69-7 [chemicalbook.com]

- 8. 2-isopropyl phenol, 88-69-7 [thegoodscentscompany.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. This compound [stenutz.eu]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 20. byjus.com [byjus.com]

- 21. www1.udel.edu [www1.udel.edu]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. chem.ucalgary.ca [chem.ucalgary.ca]

2-Isopropylphenol: A Comprehensive Technical Guide for Organic Synthesis Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol (B134262), a substituted phenolic compound, serves as a critical precursor in the landscape of organic synthesis. Its chemical structure, characterized by a hydroxyl group and an isopropyl substituent on the benzene (B151609) ring, imparts unique reactivity, making it a valuable starting material for the synthesis of a diverse array of more complex molecules. This technical guide provides an in-depth exploration of this compound's role in organic synthesis, with a particular focus on its application in the production of pharmaceuticals and other biologically active compounds. The guide details key synthetic transformations, presents quantitative data in a clear, tabular format, and provides explicit experimental protocols. Furthermore, it visualizes the logical and biological pathways associated with molecules derived from this versatile precursor.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis. The following tables summarize key data points.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Phenolic, medicinal, creosote | [1][2] |

| Melting Point | 14-16 °C | [3] |

| Boiling Point | 212-214 °C | [3] |

| Density | 1.012 g/mL at 25 °C | [4] |

| Refractive Index | 1.526-1.530 at 20 °C | [1] |

| Flash Point | 107 °C (224.6 °F) | [3] |

| Water Solubility | Insoluble | [1] |

| Solubility | Soluble in alcohol, toluene, and 10% sodium hydroxide (B78521) solution | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks and Shifts | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.21 (d), 7.07 (t), 6.92 (t), 6.74 (d) (Aromatic-H); 4.76 (s, -OH); 3.21 (septet, -CH); 1.26 (d, -CH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ 152.6, 134.7 (Substituted Ar-C); 126.7, 126.5, 121.1, 115.4 (Unsubstituted Ar-C); 26.9, 22.6 (Alkyl-C) | |

| IR (cm⁻¹) | ~3400 (O-H stretch); ~3050 (Aromatic C-H stretch); ~2960 (Aliphatic C-H stretch); ~1600, 1450 (C=C stretch) | [5] |

| Mass Spectrometry (EI-MS) | m/z 136 (M⁺), 121 (M⁺ - CH₃) | [6] |

Core Synthetic Applications of this compound

This compound is a key intermediate in the synthesis of several commercially significant molecules. Its primary application lies in the production of the intravenous anesthetic agent, propofol (B549288). It also serves as a potential starting material for the synthesis of other phenolic compounds like thymol (B1683141) and carvacrol (B1668589), although other routes are more common.

Synthesis of Propofol (2,6-Diisopropylphenol)

The most prominent application of this compound is its role as a direct precursor to propofol (2,6-diisopropylphenol), a widely used short-acting intravenous anesthetic.[7][8] The synthesis involves a Friedel-Crafts alkylation reaction to introduce a second isopropyl group onto the phenolic ring.

Experimental Protocol: Synthesis of Propofol from this compound

This protocol is a generalized representation based on established Friedel-Crafts alkylation principles.

-

Materials: this compound, propylene (B89431) (or 2-propanol as a source of propylene in situ), an acid catalyst (e.g., a solid acid catalyst like H-beta or H-mordenite zeolite, or a Lewis acid), and a suitable solvent (e.g., toluene).[7][8]

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge this compound and the solvent.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., vapor phase reactions over solid acids can range from 150-300 °C).[8]

-

Introduce propylene gas into the reaction mixture at a controlled rate and pressure. Alternatively, if using 2-propanol, it can be co-fed with the phenol (B47542) over a solid acid catalyst.[8]

-

Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the conversion of this compound and the selectivity for 2,6-diisopropylphenol.

-

Upon completion, cool the reaction mixture and separate the catalyst by filtration.

-

The crude product is then purified, typically by distillation under reduced pressure, to isolate pure 2,6-diisopropylphenol.

-

Table 3: Representative Reaction Conditions and Yields for Propofol Synthesis

| Starting Material | Alkylating Agent | Catalyst | Temperature (°C) | Pressure | Yield/Selectivity | Reference |

| Phenol | Isopropyl Alcohol | H-beta zeolite | 200-300 | Atmospheric | 94% phenol conversion, 56% DIPP selectivity | [8] |

| Phenol | Isopropyl Alcohol | H-mordenite | 200-300 | Atmospheric | 68% phenol conversion, 43% DIPP selectivity | [8] |

| 4-Hydroxybenzoic Acid | Isopropyl Alcohol | H₂SO₄ | 55-60 | Atmospheric | High yield (multi-step) | [9] |

| This compound | Propylene | Aluminum phenolate | 70-140 | 0.5-3.0 MPa | Not specified | CN102503776A |

Synthesis of Thymol and Carvacrol

While the primary industrial synthesis of thymol and carvacrol often starts from m-cresol (B1676322), this compound can be considered a structural isomer and a potential, though less direct, precursor.[10][11][12] The synthesis would require the introduction of a methyl group and potentially the rearrangement of the isopropyl group.

Conceptual Synthetic Pathway from this compound to Thymol/Carvacrol

A plausible, though likely multi-step, synthetic route could involve:

-

Ortho-lithiation/metalation of the phenol followed by reaction with a methylating agent (e.g., methyl iodide) to introduce the methyl group. The directing effect of the hydroxyl and isopropyl groups would influence the regioselectivity.

-

Fries rearrangement of an O-acylated this compound followed by reduction and methylation steps.

-

Isomerization reactions under acidic conditions, which could potentially rearrange the substitution pattern on the aromatic ring, although this is often difficult to control.

Due to the prevalence of the m-cresol route, detailed experimental protocols for the synthesis of thymol and carvacrol directly from this compound are not as readily available in the literature.

Biological Signaling Pathways of Derived Molecules

The molecules synthesized from this compound, particularly propofol, thymol, and carvacrol, exhibit significant biological activities by modulating specific cellular signaling pathways.

Propofol: Modulation of GABAergic Neurotransmission

Propofol's primary mechanism of action as an anesthetic is its positive modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[13][14]

References

- 1. This compound, |CAS 88-69-7|Supplier [benchchem.com]

- 2. This compound CAS#: 88-69-7 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. datapdf.com [datapdf.com]

- 10. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 11. tanzj.net [tanzj.net]

- 12. Chemical synthesis process of carvacrol - Eureka | Patsnap [eureka.patsnap.com]

- 13. anesthesiologydfw.com [anesthesiologydfw.com]

- 14. What is the mechanism of Propofol? [synapse.patsnap.com]

The Evolving Landscape of 2-Isopropylphenol Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol (B134262), a substituted phenolic compound, and its derivatives represent a class of molecules with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds. We will delve into their antimicrobial, antioxidant, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The structural isomers of this compound, thymol (B1683141) (2-isopropyl-5-methylphenol) and carvacrol (B1668589) (5-isopropyl-2-methylphenol), are of particular interest due to their well-documented biological effects and serve as foundational structures for many derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy is often attributed to the phenolic hydroxyl group and the lipophilic isopropyl group, which facilitate interaction with and disruption of microbial cell membranes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Biofilm Eradication Concentration (BEC) values for selected this compound derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | BEC (mM) | Reference |

| Thymol | Staphylococcus aureus | 125-250 | 3.9 | [1][2] |

| Escherichia coli | 125-250 | - | [1][2] | |

| Candida albicans | 250-2000 | - | [1] | |

| Carvacrol | Staphylococcus aureus | 125-250 | 1.95 | [1][2] |

| Escherichia coli | 125-250 | - | [1][2] | |

| Candida albicans | 250-2000 | - | [1] | |

| 2-Allylthymol | S. epidermidis | - | 9.25 | [2] |

| P. aeruginosa | - | 31.25 | [2] | |

| 2-Allylcarvacrol | S. epidermidis | - | 9.25 | [2] |

| P. aeruginosa | - | 31.25 | [2] | |

| Thymol/Carvacrol (1:1) | Various Bacteria | Synergistic Effect | - | [2] |

| Compound thy2I (Thymol derivative) | Various Bacteria | 0.5-8 | - | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, following established guidelines.

-

Preparation of Inoculum: A pure bacterial culture is grown on an appropriate agar (B569324) medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Compounds: The test compounds are serially diluted two-fold in a 96-well microtiter plate containing MHB to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The phenolic structure of this compound derivatives endows them with significant antioxidant properties. They can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.

Quantitative Antioxidant Data

The antioxidant capacity of these derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration required to scavenge 50% of the radicals, is a key metric.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Thymol | DPPH | 161.02 ± 6.89 | [4] |

| Carvacrol | DPPH | 249.09 ± 9.04 | [4] |

| Thymol/Carvacrol (1:1) | DPPH | 43.82 ± 2.41 | [4] |

| ABTS | 23.29 ± 0.71 | [4] | |

| Origanum compactum EO (75.7% Carvacrol) | DPPH | 0.54 ± 0.03 | [5] |

| Thymus zygis EO (40.67% Thymol) | DPPH | 3.27 ± 0.16 | [5] |

| Ascorbic Acid (Standard) | DPPH | 188.24 ± 6.46 | [4] |

| ABTS | 25.20 ± 3.06 | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Reaction Mixture: In a 96-well plate, various concentrations of the test compound are added to the wells, followed by the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader. The discoloration of the purple DPPH solution to a pale yellow indicates radical scavenging.

-

IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentrations (IC50) of various derivatives against key inflammatory enzymes.

| Compound/Derivative | Target Enzyme | IC50 (µg/mL) | Reference |

| Thymol | COX-1 | 29.74 ± 1.09 | [4] |

| 5-LOX | 46.32 ± 1.46 | [4] | |

| Carvacrol | 5-LOX | 55.75 ± 2.72 | [4] |

| Thymol/Carvacrol (1:1) | COX-1 | 15.23 ± 2.34 | [4][6] |

| COX-2 | 14.53 ± 2.42 | [6][7] | |

| 5-LOX | 8.46 ± 0.92 | [4][6] | |

| Quercetin (Standard) | 5-LOX | 10.17 ± 0.78 | [4] |

| Compound SXF3 (Carvacrol/Thymol derivative) | IL-1β Inhibition | 8.33 ± 0.08 | [8] |

Visualizing a Structure-Activity Relationship

The biological activity of this compound derivatives is intricately linked to their chemical structure. The following diagram illustrates key structure-activity relationships (SAR) for antimicrobial activity.

Caption: Structure-Activity Relationship (SAR) of this compound Derivatives.

Experimental Workflow Visualization

The process of discovering and evaluating new derivatives follows a structured workflow, from synthesis to biological characterization.

Caption: General Workflow for Derivative Synthesis and Biological Evaluation.

Signaling Pathway: Modulation of GABA-A Receptors

Propofol (2,6-diisopropylphenol), a well-known derivative, exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.

Caption: Signaling Pathway for GABA-A Receptor Modulation.

Conclusion and Future Directions

This compound derivatives constitute a promising class of bioactive compounds with multifaceted therapeutic potential. The data and protocols presented in this guide highlight their significant antimicrobial, antioxidant, and anti-inflammatory activities. Structure-activity relationship studies reveal that modifications to the phenolic core, such as allylation, esterification, and halogenation, can profoundly influence biological efficacy. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action and in vivo efficacy. The development of derivatives with enhanced pharmacokinetic profiles will be crucial for their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The antimicrobial activity of microencapsulated thymol and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of amphipathic derivatives of thymol and carvacrol as potent broad-spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carvacrol/thymol derivatives as highly selective BuChE inhibitors with anti-inflammatory activities: Discovery and bio-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

comprehensive literature review of 2-isopropylphenol synthesis routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol (B134262), an organic compound with the chemical formula C₉H₁₂O, is a significant intermediate in the fine chemical industry.[1] It serves as a crucial building block in the synthesis of various agrochemicals, UV stabilizers, polymerization inhibitors, and antioxidants.[2] Its medicinal and smoky aroma also makes it a compound of interest in the flavor and fragrance industry.[1][3] This technical guide provides an in-depth review of the primary synthetic routes for this compound, complete with quantitative data, detailed experimental protocols, and process visualizations to aid researchers and professionals in drug development and chemical synthesis.

Core Synthesis Methodologies

The industrial production and laboratory synthesis of this compound are dominated by a few key methodologies, primarily revolving around the alkylation of phenol (B47542). Other notable routes include multi-step synthesis from cumene (B47948) byproducts and specialized laboratory-scale preparations.

Alkylation of Phenol

The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of phenol using either propylene (B89431) or isopropanol (B130326) as the alkylating agent.[1][4] The choice of catalyst and reaction conditions is critical in directing the substitution to the ortho position and maximizing the yield of the desired product.

Alkylation with Propylene:

This industrial process typically employs a catalyst to facilitate the electrophilic substitution of the isopropyl group onto the phenol ring.[5] Aluminum phenolate (B1203915) is a commonly used catalyst for this reaction, which is carried out at elevated temperatures and pressures.[5] The reaction yields a mixture of ortho- and para-isomers, as well as di- and tri-substituted phenols.[5]

Alkylation with Isopropanol:

Isopropanol can also be used as the alkylating agent, often in the presence of an acid catalyst.[6][7] This method may proceed through the dehydration of isopropanol to propylene in situ, which then acts as the alkylating agent.[7][8] Various catalysts, including amorphous aluminosilicates, zeolites, and strong acid resins, have been investigated to improve the selectivity and efficiency of this reaction.[4][6][9]

A notable catalyst-free approach involves the use of supercritical water at high temperatures (e.g., 673 K), which can achieve highly ortho-selective alkylation of phenol with 2-propanol, yielding up to 83.1% alkylphenols with an ortho/para ratio exceeding 20.[8]

Synthesis from 2-Nitrocumene

An alternative synthesis route utilizes 2-nitrocumene, a byproduct from the nitration of cumene.[2] This multi-step process offers a way to convert a byproduct into a valuable chemical intermediate. The process involves three main steps:

-

Hydrogenation: 2-nitrocumene is hydrogenated in the presence of a catalyst, such as palladium on carbon or Raney nickel, to produce 2-cumidine. This step is typically carried out at temperatures between 80-150°C and hydrogen pressures of 5-20 kg/cm ².[2]

-

Diazotization: The resulting 2-cumidine is then diazotized using sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures (0-5°C).[2]

-

Hydrolysis: The diazonium salt is subsequently hydrolyzed at elevated temperatures (50-150°C) to yield this compound.[2]

This process can achieve a final product purity of 95% with a yield of 60%.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for the synthesis of this compound, allowing for easy comparison of different methodologies.

| Alkylation Method | Alkylating Agent | Catalyst | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | This compound Yield (%) | Product Purity (%) | Reference |

| Phenol Alkylation | Propylene | Aluminum Phenolate | 160-265 | 0-1.6 | ≥65 | ≥85 | ≥98 | [5] |

| Phenol Alkylation | Isopropanol | Amorphous Aluminosilicate | - | - | - | - | - | [6] |

| Phenol Alkylation | Isopropanol | Supercritical Water (catalyst-free) | 400 | - | - | 83.1 (total alkylphenols) | - | [8] |

| Phenol Alkylation | Isopropanol | Modified SAPO-11 zeolites | 280 | - | 50 | 77 (o- and p-isomers) | - | [9] |

| From 2-Nitrocumene | - | - | Various | Various | - | 60 | 95 | [2] |

Detailed Experimental Protocols

Protocol 1: Alkylation of Phenol with Propylene using Aluminum Phenolate Catalyst

This protocol is based on an industrial process described in the literature.[5]

1. Catalyst Preparation:

-

Charge 1000 kg of phenol into a reactor equipped for heating and agitation.

-

While heating to 150°C, progressively add 3 kg of aluminum bits.

-

Continue heating to 165-170°C and react for 1 hour until the aluminum phenolate content reaches 2.8% (mol ratio).

2. Alkylation Reaction:

-

Transfer the prepared catalyst-phenol mixture to an alkylation reactor.

-

After purging with an inert gas, heat the mixture to 190°C under agitation.

-

Introduce 400 kg of propylene into the reactor.

-

Maintain the reaction temperature between 200-225°C and the pressure between 1.3-1.6 MPa for 2 hours.

3. Product Isolation and Purification:

-

Cool the reaction mixture to approximately 150°C before discharging.

-

The crude product is then subjected to vacuum distillation and rectification to separate unreacted phenol and isolate this compound.

Protocol 2: Synthesis from 2-Nitrocumene

This protocol describes a three-step synthesis from 2-nitrocumene.[2]

1. Hydrogenation of 2-Nitrocumene to 2-Cumidine:

-

Charge high-purity 2-nitrocumene into an autoclave with a suitable catalyst (e.g., 5% Palladium on Carbon or Raney Nickel).

-

Heat the mixture to 100-130°C and pressurize with hydrogen to 5-20 kg/cm ².

-

Maintain these conditions until hydrogen consumption ceases.

-

After the reaction, discharge the mixture and separate the catalyst.

-

Isolate the 2-cumidine product by distillation. A yield of 90% with >99% purity can be achieved.

2. Diazotization of 2-Cumidine:

-

Add 135 g of 2-cumidine to a mixture of 200 g of 98% sulfuric acid and 1 liter of water at 35-40°C.

-

Stir the reaction mass at 35°C for 1 hour and then cool to 0°C.

-

Slowly add a solution of 74 g of sodium nitrite in 200 ml of water, maintaining the temperature between 0-5°C.

3. Hydrolysis to this compound:

-

Destroy any excess nitrite.

-

Slowly add the diazonium salt solution to a mixture of 290 g of CuSO₄ in 250 ml of water at 105°C.

-

The this compound product is formed and can be simultaneously steam distilled.

-

This procedure can yield 60% of this compound with a purity of 95%.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways and a generalized experimental workflow for the synthesis of this compound.

Caption: Major synthetic pathways to this compound.

Caption: Generalized experimental workflow for chemical synthesis.

References

- 1. This compound, |CAS 88-69-7|Supplier [benchchem.com]

- 2. A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene [quickcompany.in]

- 3. This compound | 88-69-7 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity Profile and Chemical Behavior of o-Isopropylphenol

Introduction

o-Isopropylphenol, systematically known as 2-(1-methylethyl)phenol, is an organic aromatic compound belonging to the class of phenols.[1] It is characterized by a hydroxyl group and an isopropyl group attached to a benzene (B151609) ring at ortho positions. This substitution pattern imparts specific steric and electronic properties that dictate its chemical reactivity and behavior. o-Isopropylphenol serves as a crucial intermediate in the synthesis of various commercial products, including pesticides (such as isoprocarb), antioxidants, polymerization inhibitors, and UV stabilizers.[2][3] Its role as an impurity in the anesthetic Propofol also makes its study relevant to the pharmaceutical industry.[4] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, and detailed reactivity profile.

Physicochemical Properties

o-Isopropylphenol is a light-yellow liquid at room temperature with a characteristic medicinal or creosote-like odor.[1][4][5] It is less dense than water and is insoluble in it.[1][5] The key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Melting Point | 12-16 °C | [1][4] |

| Boiling Point | 212-213 °C (at 760 mmHg) | [4][6] |

| Density | 1.012 g/mL (at 25 °C) | [4] |

| pKa | ~10.5 | [6] |

| LogP (Octanol/Water) | 2.88 | [1][6] |

| Refractive Index | 1.525-1.530 (at 20 °C) | [1][7] |

| Appearance | Clear to pale yellow liquid | [1][2] |

| Solubility | Insoluble in water | [1][5] |

Spectroscopic Data

The structural features of o-isopropylphenol can be confirmed through various spectroscopic techniques. The data below represents typical spectral characteristics.

| Spectroscopy | Key Data Points | Source |

| ¹H NMR (CDCl₃) | δ ~1.25 (d, 6H, -CH(CH₃ )₂), δ ~3.21 (sept, 1H, -CH (CH₃)₂), δ ~4.76 (s, 1H, -OH ), δ ~6.7-7.2 (m, 4H, Ar-H ) | [1][8] |

| ¹³C NMR (CDCl₃) | δ ~22.5 (-CH(C H₃)₂), δ ~27.0 (-C H(CH₃)₂), δ ~115-127 (Ar-C H), δ ~135.5 (Ar-C -C), δ ~152.0 (Ar-C -OH) | [1] |

| IR Spectroscopy | ~3500 cm⁻¹ (broad, O-H stretch), ~1500-1600 cm⁻¹ (aromatic C=C stretch), ~1050 cm⁻¹ (C-O stretch) | [9] |

| Mass Spectrometry (EI) | m/z 136 (M⁺), 121 ([M-CH₃]⁺, base peak) | [1][8] |

Reactivity and Chemical Behavior

The chemical behavior of o-isopropylphenol is governed by the interplay between the electron-donating hydroxyl group, the bulky isopropyl group, and the aromatic ring.

Acidity and Reactions of the Hydroxyl Group

Like other phenols, o-isopropylphenol is a weak acid.[1][5] The hydroxyl proton can be abstracted by a base to form the corresponding phenoxide ion. The pKa is approximately 10.5.[6]

-

Acid-Base Reactions: It reacts with strong bases to form salts. Heat is generated during these reactions.[5]

-

Esterification (Acylation): The hydroxyl group can be acylated by reacting with acid chlorides or anhydrides in the presence of a base catalyst like pyridine (B92270) to form phenyl esters.[10] For example, reaction with benzoyl chloride in the presence of aqueous NaOH (the Schotten-Baumann reaction) yields 2-isopropylphenyl benzoate.[10]

-

Reaction with Grignard Reagents: It reacts with Grignard reagents (R-MgX) to form an alkane corresponding to the alkyl group of the Grignard reagent, demonstrating the acidity of the phenolic proton.[10]

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions by stabilizing the intermediate arenium ion.[11][12] However, in 2-isopropylphenol, one ortho position is occupied by the isopropyl group, and the other is sterically hindered. This results in a strong preference for substitution at the para position (position 4) and the remaining ortho position (position 6).

Caption: General pathway for electrophilic substitution on o-isopropylphenol.

-

Halogenation: Phenols are highly activated and undergo halogenation readily. With bromine water, phenol (B47542) typically forms a 2,4,6-tribromo derivative.[12] For o-isopropylphenol, reaction with Br₂ in a non-polar solvent like CS₂ would favor monobromination, likely at the para position.

-

Nitration: Reaction with dilute nitric acid yields a mixture of nitro-substituted products.[12] Due to the activating nature of the hydroxyl group, nitration can be rapid.[5] Concentrated nitric acid can lead to polysubstitution and oxidation. Studies on related compounds show that 4-isopropylphenol (B134273) is nitrated at or near the encounter rate.[13]

-

Sulfonation: Sulfonation with sulfuric acid is also facile. The major product (ortho- or para-sulfonic acid) can be controlled by temperature, with lower temperatures favoring the ortho-product and higher temperatures favoring the thermodynamically more stable para-product.[11]

Oxidation

Phenols can be oxidized to form various products, including quinones or dimeric and polymeric materials.[14] The oxidation of hindered phenols, such as those with bulky alkyl groups, can generate stable phenoxy radicals.[15] The oxidation of 4-isopropylphenol has been shown to produce dimers through quinone methide intermediates, a process that can model the oxidation of flavonoids.[14] While specific studies on o-isopropylphenol oxidation are less common, similar radical-mediated pathways can be expected.

Incompatibilities

o-Isopropylphenol is incompatible with strong reducing agents (like hydrides and alkali metals), strong bases, acid chlorides, and acid anhydrides.[1][4][5] Reactions with strong reducing agents can generate flammable hydrogen gas.[5]

Synthesis of o-Isopropylphenol

The primary industrial synthesis involves the alkylation of phenol with propylene (B89431) or isopropanol (B130326) using a catalyst. The choice of catalyst is key to maximizing the yield of the ortho isomer over the thermodynamically favored para isomer.

-

Alkylation with Propylene: Phenol is reacted with propylene at elevated temperatures (160–265 °C) and pressures using an aluminium phenolate (B1203915) catalyst to produce a mixture of alkylated phenols, from which o-isopropylphenol is separated.[16]

-

Alkylation with Isopropanol: Phenol can be reacted with isopropanol in the presence of catalysts like amorphous aluminosilicate (B74896) or a boron trifluoride diethyl etherate complex.[17][18]

Caption: A simplified workflow for the synthesis and purification of o-isopropylphenol.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Alkylation (Illustrative)

This protocol describes a general laboratory-scale synthesis of o-isopropylphenol from phenol and isopropanol using an acid catalyst.

Materials:

-

Phenol

-

Isopropanol

-

Phosphoric Acid (as diluent)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (as catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol and phosphoric acid.

-

Slowly add the boron trifluoride diethyl etherate catalyst to the mixture while stirring.

-

Add isopropanol dropwise to the reaction mixture.

-

Heat the mixture to approximately 70-90 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.[17]

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product via fractional distillation under reduced pressure to separate o-isopropylphenol from p-isopropylphenol and unreacted starting materials.

Protocol 2: Acylation of o-Isopropylphenol (Schotten-Baumann Reaction)

This protocol details the synthesis of 2-isopropylphenyl acetate.

Materials:

-

o-Isopropylphenol

-

Acetyl chloride

-

Pyridine

-

Diethyl ether

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve o-isopropylphenol in pyridine in a flask cooled in an ice bath.

-